molecular formula C21H39NO3 B593703 N-oleoyl alanine

N-oleoyl alanine

Cat. No.: B593703
M. Wt: 353.5 g/mol
InChI Key: CHQZBIVWDKADIA-GDWUOILNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-oleoyl alanine is an endogenous fatty acid amide, structurally similar to other N-acyl amino acids. It is a conjugate of oleic acid and alanine, and it plays a role in various physiological processes. This compound has garnered interest due to its potential therapeutic applications, particularly in the modulation of addiction and withdrawal symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-oleoyl alanine can be synthesized through the reaction of oleic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of oleic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would need to be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-oleoyl alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the oleic acid moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The double bond in the oleic acid moiety can be reduced to form saturated derivatives.

    Substitution: The amide bond can be targeted for substitution reactions, potentially leading to the formation of different N-acyl amino acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid amides.

    Substitution: Various N-acyl amino acids.

Scientific Research Applications

Mechanism of Action

N-oleoyl alanine exerts its effects through interactions with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs). It has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound activates PPARα, which plays a role in lipid metabolism and inflammation .

Comparison with Similar Compounds

N-oleoyl alanine is structurally similar to other N-acyl amino acids, such as:

    N-oleoyl glycine: Similar in structure but with glycine instead of alanine. It also modulates physiological processes through the endocannabinoid system.

    N-palmitoylethanolamide: Another N-acyl amino acid with anti-inflammatory and neuroprotective properties.

    N-oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.

Uniqueness

This compound’s unique combination of oleic acid and alanine allows it to interact with specific molecular targets, such as PPARα and FAAH, making it a distinct compound with potential therapeutic applications in addiction and withdrawal management .

Biological Activity

N-oleoyl alanine (OlAla) is an N-acyl amide that has garnered attention for its potential therapeutic applications, particularly in the context of substance use disorders and metabolic regulation. This article explores the biological activities of this compound, highlighting its mechanisms of action, effects on addiction, and implications for metabolic health.

Overview of this compound

This compound is a naturally occurring compound found in various biological tissues. It belongs to a class of molecules known as N-acyl amino acids, which are characterized by the conjugation of fatty acids with amino acids. The oleoyl group is derived from oleic acid, a monounsaturated fatty acid commonly found in olive oil and other sources.

  • Receptor Interactions :
    • This compound has been shown to activate various receptors, including the peroxisome proliferator-activated receptor alpha (PPARα) and cannabinoid receptors (CB1 and CB2). These interactions suggest a role in modulating metabolic processes and influencing pain pathways.
    • The compound exhibits a higher affinity for cannabinoid receptors than anandamide, indicating its potential as a more effective modulator in cannabinoid signaling pathways .
  • Effects on Opioid Withdrawal :
    • Recent studies demonstrate that orally administered this compound can significantly block conditioned place preference induced by acute opioid withdrawal in animal models. This suggests its potential utility in managing withdrawal symptoms associated with opioid dependence .
    • In chronic opioid exposure scenarios, this compound has been shown to attenuate somatic withdrawal symptoms, providing evidence for its therapeutic efficacy in substance use disorders .
  • Impact on Alcohol Consumption :
    • Research indicates that systemic administration of this compound during intermittent alcohol consumption reduces alcohol self-administration and preference in mice. This effect is attributed to its action on the endocannabinoid system, which plays a critical role in the rewarding effects of alcohol .

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Raboune et al. (2024)Assess effects on opioid withdrawalOlAla blocks conditioned place preference and reduces somatic withdrawal symptoms in rats .
Basnet et al. (2023)Investigate effects on alcohol consumptionOlAla reduces alcohol self-administration and preference, indicating potential as an anti-addictive agent .
Long et al. (2020)Explore receptor interactionsOlAla activates PPARα and cannabinoid receptors, influencing metabolic and pain pathways .

Implications for Metabolic Health

N-acyl amino acids like this compound have been implicated in various metabolic processes, including energy expenditure and glucose homeostasis. Studies suggest that these compounds can stimulate mitochondrial respiration and influence fat mass regulation in rodent models . The modulation of these metabolic pathways highlights the potential for this compound to contribute to strategies aimed at combating obesity and related metabolic disorders.

Properties

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZBIVWDKADIA-GDWUOILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential therapeutic applications of N-oleoyl alanine based on current research?

A1: Research suggests this compound holds promise in addressing substance use disorders. Studies in rodent models demonstrate its ability to reduce both the rewarding effects and withdrawal symptoms associated with opioids and alcohol. [, ] Specifically, oral administration of this compound was found to attenuate conditioned place preference induced by acute opioid withdrawal and alleviate somatic withdrawal symptoms following chronic opioid exposure. [] Similarly, this compound demonstrated efficacy in reducing alcohol self-administration and preference in mice. []

Q2: How does this compound impact bacterial infection in patients with decompensated cirrhosis?

A2: Research indicates that N-oleoyl ethanolamine, a related compound, serves as a potential biomarker for diagnosing bacterial infection in patients with decompensated cirrhosis. [] Furthermore, this compound levels were found to be elevated specifically in cases of Gram-positive infections within this patient population. [] These findings suggest a potential role for this compound in the body's response to bacterial infection in the context of liver disease.

Q3: How does this compound function as a multifunctional additive in lubricants?

A3: this compound exhibits multiple beneficial properties as a lubricant additive. Studies show that it enhances the biodegradability of mineral-based oils, making them more environmentally friendly. [] Additionally, it improves the load-carrying capacity, anti-wear properties, and friction-reducing abilities of these oils. [] Furthermore, this compound contributes to the anticorrosion and antirust properties of the lubricant. []

Q4: Are there any studies investigating the impact of this compound on lung inflammation during SARS-CoV-2 infection?

A4: Yes, a study utilizing a mouse model of SARS-CoV-2 infection examined the changes in lung lipid profiles following infection. [] Results showed that this compound, along with other N-acylated amino acids, was significantly increased in the lungs of infected mice. [] This finding suggests a potential role for this compound in the inflammatory response within the lungs during SARS-CoV-2 infection, although further research is needed to fully understand its implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.